molecular formula C16H18N8O4 B3613862 1,1'-(1,2-ethanediyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) CAS No. 97980-46-6

1,1'-(1,2-ethanediyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

Cat. No. B3613862
CAS RN: 97980-46-6
M. Wt: 386.37 g/mol
InChI Key: DHOOHIKQTUGDOW-UHFFFAOYSA-N
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Description

1,1'-(1,2-ethanediyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione), commonly known as ethylene-bis(dipyridoxylidene) or EDP, is a molecule that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. EDP is a symmetric, planar molecule that consists of two purine-like units connected by a central ethylene bridge. It has been studied extensively for its ability to act as an electron donor and acceptor, making it a promising candidate for use in organic electronics, catalysis, and biomedicine.

Advantages and Limitations for Lab Experiments

One of the main advantages of EDP is its versatility and unique properties, which make it a promising candidate for use in various applications. However, one of the limitations of EDP is its relatively complex synthesis method, which can make it challenging to produce in large quantities. Additionally, EDP's planar structure can lead to aggregation and reduced solubility in some solvents, which can limit its use in certain applications.

Future Directions

The potential applications of EDP are vast, and there are many areas of future research that could be explored. One potential direction is the development of new synthesis methods that are more efficient and scalable, which could make EDP more accessible for use in various applications. Additionally, further investigation into EDP's potential as an antioxidant and anticancer agent could lead to the development of new drugs and therapies. In the field of organic electronics, continued research into EDP's properties and potential applications could lead to the development of new, more efficient devices.

Scientific Research Applications

EDP has been extensively studied for its potential applications in organic electronics, including as a material for organic field-effect transistors, organic solar cells, and organic light-emitting diodes. It has also been investigated for its catalytic properties, particularly in the area of oxidation reactions. In biomedicine, EDP has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for use in drug development.

Biochemical Analysis

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and varies depending on the specific biomolecule involved.

Cellular Effects

The effects of 1,1’-(1,2-ethanediyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) on cells are diverse and depend on the type of cell and the cellular processes involved. This compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1,1’-(1,2-ethanediyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-(1,2-ethanediyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1,1’-(1,2-ethanediyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1,1’-(1,2-ethanediyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on various factors, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 1,1’-(1,2-ethanediyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) and any effects on its activity or function are complex and depend on various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

1-[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)ethyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O4/c1-19-7-17-11-9(19)13(25)23(15(27)21(11)3)5-6-24-14(26)10-12(18-8-20(10)2)22(4)16(24)28/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOOHIKQTUGDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCN3C(=O)C4=C(N=CN4C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361555
Record name 1-[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)ethyl]-3,7-dimethylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97980-46-6
Record name 1-[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)ethyl]-3,7-dimethylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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